![molecular formula C10H9BrN2 B1407333 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole CAS No. 1416714-50-5](/img/structure/B1407333.png)
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole
Overview
Description
“4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” is a heterocyclic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” includes an imidazole ring, a bromine atom, and a cyclopropyl group . The imidazole ring is a key component of this molecule, contributing to its unique chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” are not detailed in the available literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” include a molecular weight of 237.1 . It is a solid at room temperature and should be stored in a dry environment .Scientific Research Applications
Antitumor Potential
“4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” may have applications in cancer research due to the antitumor properties observed in similar benzimidazole derivatives. These compounds have been synthesized and evaluated against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), showing potential as therapeutic agents .
Antibacterial and Antifungal Activity
Benzimidazole derivatives, including those similar to “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole”, are known to possess antibacterial and antifungal properties. This makes them valuable for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Synthesis of Functional Molecules
The imidazole ring is a key component in functional molecules used in various everyday applications. The unique structure of “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” could be utilized in the regiocontrolled synthesis of substituted imidazoles, leading to new materials with specific properties for industrial use .
Antioxidant Properties
Benzimidazoles are recognized for their antioxidant activity. The specific compound “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” could be explored for its potential antioxidant effects, which are beneficial in preventing oxidative stress-related diseases .
Drug Development
The benzimidazole scaffold is present in many commercial drugs, indicating that “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” could serve as a precursor or active moiety in the development of new pharmaceuticals for various therapeutic areas .
Safety and Hazards
Future Directions
Imidazole-containing compounds, such as “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole”, continue to be of interest in the development of new drugs due to their broad range of chemical and biological properties . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to participate in many important biochemical reactions .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature .
properties
IUPAC Name |
4-bromo-1-cyclopropylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-1-3-9-10(8)12-6-13(9)7-4-5-7/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZYAQWVNKCHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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